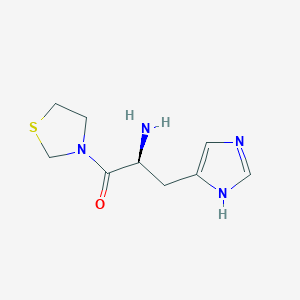
(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one is a complex organic compound that features an imidazole ring and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, ammonia, and formaldehyde under acidic conditions.
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cysteine with formaldehyde.
Coupling of the Rings: The final step involves coupling the imidazole and thiazolidine rings through a series of condensation reactions, often using a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound is studied for its potential role in enzyme inhibition and protein binding. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases related to enzyme dysfunction or protein misfolding.
Industry
In industry, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and proteins. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole ring.
Cysteine: An amino acid with a thiol group that can form thiazolidine rings.
Thiazolidine: A simple compound with a thiazolidine ring.
Uniqueness
(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one is unique due to its combination of both imidazole and thiazolidine rings. This dual-ring structure provides it with distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
251573-63-4 |
|---|---|
Molecular Formula |
C9H14N4OS |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H14N4OS/c10-8(3-7-4-11-5-12-7)9(14)13-1-2-15-6-13/h4-5,8H,1-3,6,10H2,(H,11,12)/t8-/m0/s1 |
InChI Key |
AOVAZQVMNSTHGG-QMMMGPOBSA-N |
Isomeric SMILES |
C1CSCN1C(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
C1CSCN1C(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


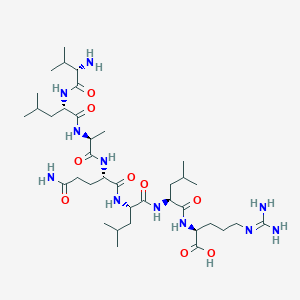
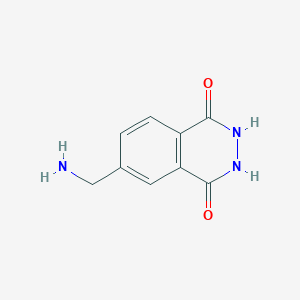
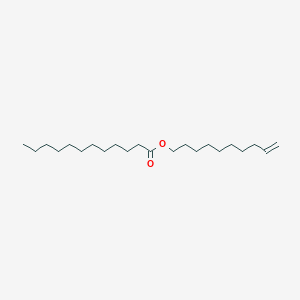
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
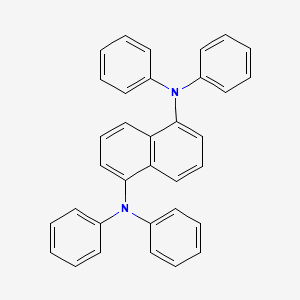
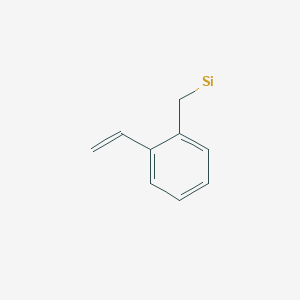
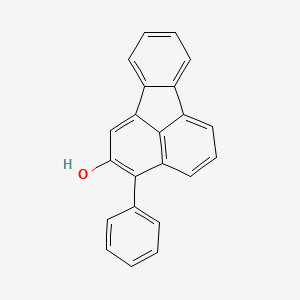
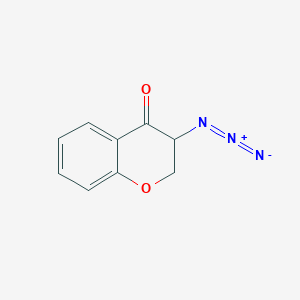
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
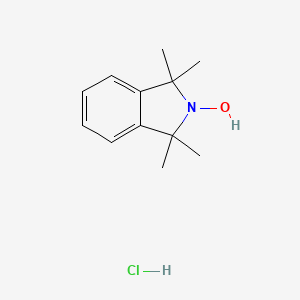

![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)


